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Bacteriocin bavaricin-MN

Cat. No.: B1578139
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Description

Identification of the Producer Strain: Lactobacillus sake MN (formerly Lactobacillus bavaricus MN)

The primary producer of bavaricin-MN is the bacterium Lactobacillus sake MN. scielo.br This strain was originally identified and classified as Lactobacillus bavaricus MN. scielo.brresearchgate.net However, subsequent taxonomic studies led to its reclassification as Lactobacillus sake. scielo.br This lactic acid bacterium was first isolated from meat, a common ecological niche for this species. oup.com

Genetic Basis of Bavaricin-MN Biosynthesis

The production of bavaricin-MN is a genetically encoded process, typical of class II bacteriocins. The genes responsible are organized in a dedicated cluster, which can be located on either the chromosome or a plasmid. mdpi.comasm.org

Class IIa bacteriocin (B1578144) gene clusters typically share a conserved organization. mdpi.comnih.gov They are generally arranged in one or more operons that include a structural gene encoding the bacteriocin precursor, an immunity gene, and genes encoding a transport system. nih.govmdpi.com

A typical gene cluster for a class IIa bacteriocin like bavaricin-MN includes:

Structural Gene: This gene (e.g., sppA for sakacin P) encodes the pre-bacteriocin peptide. mdpi.comresearchgate.net This precursor contains an N-terminal leader sequence, often of the double-glycine type, which keeps the peptide inactive within the producer cell and acts as a recognition signal for the transport machinery. mdpi.comnih.gov

Immunity Gene: Located immediately downstream of the structural gene, this gene (e.g., spiA for sakacin P) is often co-transcribed and encodes the immunity protein that protects the producer cell from its own bacteriocin. nih.govmdpi.com

Transport and Secretion Genes: These genes encode the machinery required to process the pre-bacteriocin and export the mature, active peptide out of the cell. This typically involves an ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.comnih.gov

Regulatory Genes: In many cases, the biosynthesis is regulated by a three-component system that includes an induction factor (a signaling peptide), a histidine protein kinase (the sensor), and a response regulator, which controls the transcription of the bacteriocin-related genes. oup.commdpi.com

The co-expression of a specific immunity protein is a crucial survival mechanism for the bacteriocin-producing organism. mdpi.com This protein specifically recognizes and neutralizes the bacteriocin, preventing self-inhibition. asm.org Immunity proteins for class IIa bacteriocins are typically cytosolic proteins, ranging from 81 to 115 amino acids in length. mdpi.comasm.org While they show significant sequence variation, their function is highly specific. It is believed that the immunity protein interacts with the bacteriocin or its receptor complex at the cell membrane, preventing the membrane permeabilization that leads to cell death. scielo.brmdpi.com The C-terminal region of the immunity protein is thought to be responsible for the specific recognition of its corresponding bacteriocin. mdpi.com

The secretion of class IIa bacteriocins is mediated by a dedicated transport system, central to which is an ATP-binding cassette (ABC) transporter. mdpi.comnih.gov These transporters are complex proteins with distinct domains. The N-terminal domain possesses proteolytic activity, responsible for cleaving the leader peptide from the pre-bavaricin MN at a specific site (often a double-glycine motif). mdpi.com This cleavage is coupled with the translocation of the now mature and active bacteriocin across the cytoplasmic membrane. The process is energized by ATP hydrolysis, which is carried out by the C-terminal ATP-binding domain of the transporter. mdpi.comasm.org

In addition to the ABC transporter, an accessory protein is often required for efficient secretion. mdpi.comnih.gov The precise function of this accessory protein is not fully elucidated but it is believed to facilitate the translocation process across the membrane. mdpi.com

Optimization of Bavaricin-MN Production via Fermentation Methodologies

The yield of bavaricin-MN is highly dependent on the fermentation conditions. Optimizing these parameters is critical for maximizing production for potential applications. Production generally follows primary metabolite kinetics, occurring during the exponential growth phase of the bacteria. mdpi.com

Several factors, including pH, temperature, and the composition of the growth medium, significantly influence the final titer of bavaricin-MN.

pH: The pH of the culture medium is a critical factor. For Lactobacillus bavaricus MN, the optimal pH for bavaricin-MN production has been identified as 6.0. koreascience.kr Production levels are lower at both pH 5.5 and 6.5, even with comparable cell growth. nih.gov

Temperature: Temperature also plays a vital role. The optimal temperature for bavaricin-MN production by Lactobacillus bavaricus MN has been reported to be 30°C. semanticscholar.org

Medium Composition: The nutrient composition of the fermentation medium has a profound effect on yield. The addition of complex nitrogen sources, like beef extract, to a base medium such as APT broth has been shown to increase both the growth rate of the producer strain and the production of bavaricin-MN. nih.gov

Fermentation Mode: The method of fermentation can dramatically impact the final yield. In batch fermentations using APT broth supplemented with beef extract and controlled at pH 6.0, bavaricin-MN titers reached 3200 AU/ml. nih.gov However, employing a glucose-limited continuous culture under the same conditions resulted in a significant increase, with titers reaching 6400 AU/ml. nih.govkoreascience.kr This higher yield in continuous culture was maintained for an extended period, independent of the specific growth rate. koreascience.kr

The following tables summarize the impact of different culture conditions on bavaricin-MN production:

Table 1: Influence of pH on Bavaricin-MN Production This interactive table shows the relative production levels of bavaricin-MN at different pH values, based on reported findings. The optimal pH is set as the baseline for comparison.

pH ValueRelative Production LevelNotes
5.5LowerProduction is suboptimal compared to pH 6.0. nih.gov
6.0 Optimal Highest reported production in batch culture. koreascience.kr
6.5LowerProduction decreases as pH moves away from the optimum. nih.gov

Table 2: Influence of Fermentation Mode on Bavaricin-MN Yield This table compares the maximum yield of bavaricin-MN achieved in different fermentation systems under optimized conditions (APT broth + beef extract, pH 6.0, 30°C).

Fermentation ModeReported Yield (AU/ml)Reference
Batch Fermentation3200 nih.gov
Continuous Culture6400 nih.govkoreascience.kr

Properties

bioactivity

Antimicrobial

sequence

TKYYGNGVYCNSKKCWVDWGQAAGGIGQTVVXGWLGGAIPGK

Origin of Product

United States

Classification and Typology of Bacteriocin Bavaricin Mn Within the Broader Bacteriocin Landscape

Comparative Analysis with Other Class IIa Bacteriocins

The Class IIa bacteriocins are a family of structurally related peptides, yet they display variations in their amino acid sequences, particularly in the C-terminal region, which contributes to differences in their specific activity and target range. nih.govoup.com Bavaricin MN shares significant homology with other members of this class, such as pediocin PA-1, sakacin P, and leucocin A, especially in the N-terminal domain. asm.org

A comparative look at these peptides reveals both shared and unique features. All possess the YGNGV consensus motif and a disulfide bridge in the N-terminal half, which stabilizes the structure. nih.gov However, differences in the amino acid composition outside this core region, particularly in the C-terminal half, are evident. oup.com For instance, while bavaricin MN shares high homology with bavaricin A, leucocin A, and pediocin PA-1, its sequence begins with a threonine followed by a lysine, which is distinct from the others. asm.org These subtle variations in the C-terminal region are believed to influence the interaction with the target cell membrane and define the specific potency of each bacteriocin (B1578144). oup.com

FeatureBavaricin MNPediocin PA-1Sakacin PLeucocin A
Producer OrganismLactobacillus sake MN asm.orgPediococcus acidilactici nih.govLactobacillus sakei nih.govLeuconostoc gelidum asm.org
Number of Amino Acids42 (mature peptide)44 nih.gov43 nih.gov37 nih.gov
N-Terminal Consensus Motif (YGNGV)Present (KYYGNGV) asm.orgPresent (KYYGNGV) nih.govPresent (KYYGNGV) nih.govPresent (KYYGNGV) nih.gov
Disulfide Bridges1 (conserved N-terminal) asm.orgnih.gov2 (N-terminal and C-terminal) nih.gov1 (conserved N-terminal) nih.gov1 (conserved N-terminal) nih.gov
Primary TargetListeria monocytogenes and other Gram-positive bacteria nih.govoup.com

Producing Organisms and Biosynthesis of Bacteriocin Bavaricin Mn

Optimization of Bavaricin-MN Production via Fermentation Methodologies

Influences of Culture Conditions on Production Yields

Impact of Temperature on Bavaricin-MN Production

Temperature is another key environmental factor that governs the synthesis of bavaricin-MN. The optimal temperature for the production of this bacteriocin (B1578144) by Lactobacillus bavaricus MN has been identified as 30°C. tandfonline.comtandfonline.comoup.com

Impact of Growth Rate and Phase on Bavaricin-MN Production

The production of bavaricin-MN is closely linked to the growth of the producing microorganism. It has been observed that bavaricin-MN is produced during the growth phase of the bacterial culture. tandfonline.com More specifically, its production is associated with the exponential growth phase. In continuous culture, bavaricin-MN production was maintained at a high level across various growth rates examined, ranging from 0.058 h⁻¹ to 0.205 h⁻¹. oup.com

Comparison of Batch versus Continuous Fermentation Strategies for Bavaricin-MN

The fermentation strategy employed significantly affects the yield of bavaricin-MN. Both batch and continuous fermentation methods have been utilized for its production.

In a batch fermentation system with a controlled pH of 6.0, bavaricin-MN titers reached 2000 AU/ml in APT broth. tandfonline.comoup.com When the medium was supplemented, the titer in a batch fermenter increased to 3200 AU/ml. tandfonline.comoup.com However, this level decreased to 800 AU/ml after 76 hours. tandfonline.comoup.com

In contrast, a glucose-limited continuous culture under the same conditions of temperature and pH demonstrated a substantial increase in bacteriocin production, with titers reaching 6400 AU/ml. oup.com This high level of production was sustained for 345 hours and was found to be independent of the growth rate. oup.com This suggests that continuous fermentation is a more efficient strategy for obtaining high and stable yields of bavaricin-MN. oup.com

Table 2: Bavaricin-MN Titers in Different Fermentation Strategies

Fermentation Type Medium Titer (AU/ml) Duration of High Titer
Batch APT Broth 2000 tandfonline.comoup.com -
Batch Supplemented APT Broth 3200 (peak) tandfonline.comoup.com Decreased to 800 by 76h tandfonline.comoup.com
Continuous Supplemented APT Broth 6400 oup.com Maintained for 345h oup.com

Role of Medium Composition and Nutrient Supplementation in Bavaricin-MN Production

The composition of the growth medium plays a vital role in the production of bavaricin-MN. The addition of specific nutrients can significantly enhance the yield. For instance, supplementing APT broth with 3.0 g/l of beef extract led to an increase in both the growth rate of Lactobacillus bavaricus MN and the production of bavaricin-MN. tandfonline.comoup.com In a batch fermenter with this supplemented medium and a controlled pH of 6.0, the bacteriocin titer increased to 3200 AU/ml. tandfonline.comoup.com

Quorum Sensing and Regulatory Systems in Bavaricin-MN Production

The production of class IIa bacteriocins, including bavaricin-MN, is typically regulated by a sophisticated cell-to-cell communication system known as quorum sensing. asm.orgmdpi.commdpi.com This regulatory mechanism allows the bacterial population to coordinate gene expression in response to cell density. asm.org

The quorum-sensing system that governs the production of class IIa bacteriocins is generally a three-component system consisting of: asm.orgmdpi.com

An Inducer Peptide: This is a peptide pheromone that is ribosomally synthesized and secreted by the bacteria. asm.orgmdpi.com

A Histidine Protein Kinase: This is a transmembrane receptor that detects the concentration of the inducer peptide in the extracellular environment. asm.orgmdpi.com

A Response Regulator: This is a cytoplasmic protein that, upon activation by the histidine kinase, modulates the transcription of the genes responsible for bacteriocin production. asm.orgmdpi.com

As the bacterial population grows, the concentration of the inducer peptide increases. Once a threshold concentration is reached, the inducer peptide binds to the histidine kinase, triggering a phosphorylation cascade that ultimately activates the response regulator. asm.orgmdpi.com The activated response regulator then enhances the expression of the bacteriocin genes, leading to a sharp increase in production. asm.orgnih.gov This intricate regulatory network ensures that bacteriocin production is an energy-efficient process, initiated only when the cell density is sufficient for the bacteriocin to be effective. asm.org

Purification and Characterization Methodologies for Bacteriocin Bavaricin Mn

Extraction and Initial Concentration Techniques for Bavaricin-MN

The initial stages of purification focus on extracting bavaricin-MN from the culture medium and concentrating it to a manageable volume.

Ammonium (B1175870) sulfate (B86663) precipitation is a widely used method for the initial concentration of proteins, including bacteriocins, from large volumes of culture supernatant. wikipedia.org This technique relies on the principle that high salt concentrations decrease the solubility of proteins, causing them to precipitate. wikipedia.org The precipitated proteins can then be collected by centrifugation. thermofisher.com

In the purification of bavaricin-MN, ammonium sulfate is added to the cell-free culture supernatant. The exact percentage of saturation required for optimal precipitation of bavaricin-MN is determined empirically, but a common practice for bacteriocins is to test saturation levels between 30% and 80%. nih.gov For bavaricin-MN, this step serves to significantly reduce the volume of the sample and remove some of the more soluble impurities. Following precipitation, the sample is typically centrifuged to pellet the precipitated proteins, including bavaricin-MN. thermofisher.com The resulting pellet is then redissolved in a small volume of an appropriate buffer for the subsequent purification steps. This initial step has been shown to result in a 10.3-fold purification of bavaricin-MN with a recovery of 90%.

Table 1: Purification of Bavaricin MN from Lactobacillus sake Culture Supernatant

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification (n-fold)
Culture Supernatant1,2002,400,0002,0001001
Ammonium Sulfate Precipitation1102,160,00019,6009010.3
Anion-Exchange Chromatography0.96320,000333,00013165
Cation-Exchange Chromatography0.96264,000275,00011135

Cell wall adsorption is a technique used for the purification of some bacteriocins. This method exploits the natural affinity of certain bacteriocins for the cell wall of the producer organism or other susceptible bacteria. However, there is no specific information available in the scientific literature detailing the use of cell wall adsorption techniques for the purification of bavaricin-MN.

Chromatographic Purification Strategies

Following initial extraction and concentration, various chromatographic techniques are employed to achieve a high degree of purity for bavaricin-MN.

Ion exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. unc.edu This method utilizes a charged stationary phase (resin) to bind molecules with an opposite charge. thermofisher.com For the purification of bavaricin-MN, both anion and cation exchange chromatography steps are utilized.

Given the highly cationic nature of bavaricin-MN, a purification protocol was designed to leverage this property. asm.org The sample from the ammonium sulfate precipitation step is first applied to an anion-exchange column. At a suitable pH, the positively charged bavaricin-MN does not bind to the positively charged resin and is collected in the flow-through fractions. This step is effective in removing negatively charged and neutral impurities, resulting in a significant increase in purity. asm.org

The pooled fractions from the anion-exchange column are then directly applied to a cation-exchange column. In this step, the positively charged bavaricin-MN binds to the negatively charged resin. After washing the column to remove any unbound contaminants, the purified bavaricin-MN is eluted by applying a salt gradient or a buffer with a high salt concentration. This two-step ion-exchange process has been shown to be highly effective, yielding a 135-fold purification of bavaricin-MN. asm.org

Hydrophobic interaction chromatography (HIC) separates molecules based on their hydrophobicity. encorbio.com While HIC is a common technique in protein purification, there is no specific information available in the scientific literature regarding its application in the purification of bavaricin-MN.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution chromatographic technique used for the final polishing step in the purification of many peptides and proteins, including bacteriocins. This method separates molecules based on their hydrophobicity. chromatographyonline.com

While the primary literature detailing a complete purification protocol for bavaricin-MN does not specify the parameters for an RP-HPLC step, it is a standard technique for achieving high purity of bacteriocins. In a typical RP-HPLC protocol for bacteriocin (B1578144) purification, a C8 or C18 column is used. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, in water, with an ion-pairing agent like trifluoroacetic acid (TFA). The bacteriocin is eluted from the column as the concentration of the organic solvent increases. The use of RP-HPLC can effectively remove any remaining impurities, resulting in a highly purified preparation of bavaricin-MN suitable for detailed characterization studies.

Gel Filtration Chromatography

Gel filtration, or size-exclusion chromatography, is a technique used to separate molecules based on their size. researchgate.net In the context of bacteriocin purification, a column is packed with a porous resin, such as Sephadex. cabidigitallibrary.org When a sample containing the bacteriocin is passed through the column, larger molecules that cannot enter the pores of the resin are excluded and elute first. researchgate.net Smaller molecules, including the target bacteriocin, can enter the pores, which increases their path length and causes them to elute later. researchgate.net This method is effective in separating the bacteriocin from high-molecular-weight contaminants. cabidigitallibrary.orgresearchgate.net For instance, in the purification of a bacteriocin-like substance, a Sephadex G50 column was used, calibrated with known molecular weight standards like bovine serum albumin (66.4 kDa) and lysozyme (B549824) (14.7 kDa) to estimate the size of the active fraction. cabidigitallibrary.org While a common step in many bacteriocin purification schemes, the primary chromatographic methods reported for bavaricin-MN have centered on ion-exchange techniques. asm.orgmdpi.com

Assessment of Purification Efficacy and Yield

The table below summarizes the purification of bavaricin MN from Lactobacillus sake MN culture supernatant. asm.org

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification (n-fold)
Cell-free supernatant1,8451,024,0005551001
Ammonium sulfate precipitation450768,0001,707753.1
Anion-exchange chromatography25640,00025,6006346.1
Cation-exchange chromatography1.5112,00074,66711135

Analytical Methods for Bavaricin-MN Activity Determination

The antimicrobial activity of bavaricin-MN is quantified using agar-based diffusion assays, such as the spot-on-the-lawn method and the critical dilution method. asm.orgnih.gov In the spot-on-the-lawn assay, a small volume (e.g., 2-10 µL) of the sample containing bavaricin-MN is spotted onto the surface of an agar (B569324) plate that has been previously seeded with a sensitive indicator microorganism, such as Listeria monocytogenes. asm.orgresearchgate.netresearchgate.net After incubation, a clear zone of growth inhibition around the spot indicates antimicrobial activity. nih.govnih.gov

To quantify this activity, the critical dilution method is employed. nih.gov Serial twofold dilutions of the bavaricin-MN sample are prepared and spotted onto the indicator lawn. nih.gov The bacteriocin activity is expressed in arbitrary units (AU) per milliliter (ml). asm.org The titer (AU/ml) is defined as the reciprocal of the highest dilution that still produces a definite zone of inhibition. asm.org This method provides a reliable way to measure the relative potency of bavaricin-MN throughout the purification process. nih.gov

Sodium Dodecyl Sulphate Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to assess the purity of the bavaricin-MN sample and to estimate its molecular weight. nih.govnih.gov Analysis of purified bavaricin-MN by silver-stained SDS-PAGE revealed a single protein band, indicating a high degree of purity. asm.org This band corresponded to an apparent molecular weight of approximately 2,692 Da. asm.org To confirm that this band was indeed the active bacteriocin, an identical unstained gel was overlaid with agar containing the indicator organism L. monocytogenes, which resulted in a zone of inhibition corresponding to the location of the protein band. asm.org It is common for bacteriocins to show discrepancies between the molecular weight estimated by SDS-PAGE and the actual molecular weight calculated from the amino acid sequence. asm.org

Mass Spectrometry and Sequence Analysis

While SDS-PAGE provides an estimate, the precise molecular weight of bavaricin-MN was determined through N-terminal amino acid sequencing via Edman degradation. asm.org This analysis revealed that bavaricin-MN is a peptide composed of 42 amino acids. asm.orgnih.gov Based on its amino acid sequence, the calculated molecular weight of bavaricin-MN is 4,769 Da. asm.orgnih.govnih.gov This value is considered more accurate than the one derived from SDS-PAGE. asm.org The sequence analysis also confirmed that bavaricin-MN belongs to the class IIa or pediocin-like family of bacteriocins. asm.org

Molecular and Structural Biology of Bacteriocin Bavaricin Mn

Primary Sequence Analysis of Bavaricin-MN

The foundational element of bavaricin-MN's structure is its primary amino acid sequence, which dictates its fundamental physicochemical properties.

Amino Acid Sequence Length

Bavaricin-MN is a relatively small peptide, consisting of a linear chain of 42 amino acids. nih.govnih.gov This modest length is a common characteristic among many bacteriocins, allowing for efficient synthesis and secretion by the producing bacteria.

Predicted Molecular Weight

Based on its amino acid composition, the calculated molecular weight of bavaricin-MN is 4,769 Daltons. nih.govnih.gov This value is a direct consequence of the number and type of amino acids that constitute the peptide chain.

Isoelectric Point (pI) Determination

The theoretical isoelectric point (pI) of bavaricin-MN has been calculated to be 10.0. nih.govnih.gov This high pI indicates a net positive charge at physiological pH, a feature that is crucial for its initial electrostatic interactions with the negatively charged components of target bacterial cell membranes.

PropertyValue
Amino Acid Sequence Length42
Predicted Molecular Weight (Da)4,769
Isoelectric Point (pI)10.0

Secondary and Tertiary Structural Predictions and Characterization

Computer-based analyses have provided significant insights into the potential three-dimensional conformation of bavaricin-MN, revealing structural motifs that are essential for its antimicrobial activity.

Predicted Alpha-Helical Structures, particularly in the C-Terminal Region

Computational modeling suggests that the C-terminal region of bavaricin-MN is likely to adopt an alpha-helical secondary structure. nih.gov This helical conformation is a common feature in many membrane-active peptides and is thought to be critical for the insertion of the bacteriocin (B1578144) into the cell membrane of target organisms. The formation of this stable secondary structure is a key step in the mechanism of action of bavaricin-MN.

Amphipathic Nature and Its Relevance to Membrane Interaction

A crucial characteristic of the predicted C-terminal alpha-helix is its amphipathic nature. nih.gov This means that the helical structure arranges the amino acid residues in a way that segregates the hydrophobic (water-repelling) and hydrophilic (water-attracting) side chains onto opposite faces of the helix. This spatial arrangement is fundamental to the interaction of bavaricin-MN with biological membranes. nih.gov The hydrophobic face can interact favorably with the lipid core of the cell membrane, while the hydrophilic face can remain exposed to the aqueous environment or interact with the polar head groups of the phospholipids (B1166683). This amphipathic character is considered a determining factor in the ability of bavaricin-MN to disrupt the membrane integrity of susceptible bacteria. nih.gov

Identification of Conserved Motifs (e.g., YGNGV) and Hinge Regions

The primary structure of bavaricin-MN, like other class IIa bacteriocins, is characterized by the presence of a highly conserved pentapeptide motif, Tyr-Gly-Asn-Gly-Val (YGNGV), located in the N-terminal region. This motif is a hallmark of this subclass of bacteriocins and is considered crucial for their anti-listerial activity. Structural analyses of class IIa bacteriocins suggest that their primary structure can be divided into five distinct regions: a short N-terminal peptide, the conserved YGNGV motif, a hexapeptide with conserved terminal cysteine residues that form a disulfide bridge, a tripeptide hinge region, and an amphiphilic C-terminal region.

The hinge region, a flexible linker, connects the N-terminal and C-terminal domains of the bacteriocin. This flexibility is thought to be important for the conformational changes required for the peptide to interact with and insert into the target cell membrane. In bavaricin-MN, the C-terminal region is predicted to form a β-sheet structure. This amphiphilic C-terminal domain is essential for the interaction of the bacteriocin with biological membranes.

Table 1: Structural Regions of YGNGV-Containing Bacteriocins

RegionDescriptionKey Features in Bavaricin-MN (Predicted)
IShort N-terminal peptidePrecedes the conserved motif
IIConserved YGNGV motifTyr-Gly-Asn-Gly-Val sequence
IIIHexapeptide with disulfide bridgeContains two cysteine residues forming a disulfide bond
IVHinge RegionA flexible tripeptide linker
VAmphiphilic C-terminalPredicted to be a β-sheet structure

This table is based on the general structure of YGNGV-containing bacteriocins.

Structure-Activity Relationship Studies of Bavaricin-MN

While specific site-directed mutagenesis or comprehensive peptide fragment analysis studies exclusively on bavaricin-MN are not extensively detailed in the currently available literature, the well-established structure-function relationships of class IIa bacteriocins provide a strong framework for understanding its activity.

The antimicrobial action of bavaricin-MN is primarily directed at the cell membrane of susceptible bacteria. nih.gov It has been demonstrated that bavaricin-MN rapidly dissipates the membrane potential of energized Listeria monocytogenes cells in a concentration-dependent manner. nih.gov This disruption of the proton motive force leads to the leakage of intracellular components and ultimately cell death.

The distinct domains of bavaricin-MN are believed to have specialized roles in its antimicrobial activity:

N-terminal Domain and the YGNGV Motif: The positively charged N-terminal region, including the conserved YGNGV motif, is widely accepted to be responsible for the initial interaction with the target cell membrane and for recognizing a putative receptor, which for many class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS). The YGNGV motif is critical for the high-potency anti-listerial activity.

Hinge Region: The flexibility imparted by the hinge region is thought to be essential for the correct positioning and insertion of the C-terminal domain into the cell membrane.

C-terminal Domain: The amphipathic nature of the C-terminal region is crucial for its insertion into the hydrophobic core of the cell membrane, leading to pore formation and membrane permeabilization. nih.gov Computer analysis suggests that this region in bavaricin-MN may form an alpha-helical structure with an amphipathic nature, which is considered important for the interaction of bacteriocins with biological membranes. nih.gov

Studies on other class IIa bacteriocins have shown that the N-terminal and C-terminal domains can often function synergistically, with the N-terminal domain providing target specificity and the C-terminal domain being responsible for the killing mechanism. It is highly probable that bavaricin-MN operates under a similar modular design.

Table 2: Putative Functions of Bavaricin-MN Structural Domains

DomainKey Structural FeaturePostulated Function in Antimicrobial Activity
N-terminalConserved YGNGV motif, positive chargeTarget recognition, initial binding to the cell membrane
Hinge RegionFlexible linkerFacilitates conformational changes for membrane insertion
C-terminalAmphipathic β-sheet (predicted)Membrane insertion, pore formation, disruption of membrane potential

This table outlines the generally accepted roles of these domains in class IIa bacteriocins, which are inferred to apply to bavaricin-MN.

Mechanisms of Antimicrobial Action of Bacteriocin Bavaricin Mn

Interaction with Target Microbial Membranes

The initial and critical step in the action of bavaricin MN is its interaction with and insertion into the microbial cell membrane. This process is largely dictated by the structural characteristics of the peptide.

Bavaricin MN is a 42-amino-acid peptide. nih.gov Analysis of its structure reveals that its C-terminal region is capable of forming an alpha-helical structure. nih.gov This helix possesses an amphipathic nature, meaning it has both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) face. nih.gov This dual characteristic is considered crucial for the interaction of bacteriocins with biological membranes. nih.gov The hydrophobic face facilitates the insertion of the peptide into the nonpolar lipid core of the cell membrane, while the hydrophilic face can interact with the polar head groups of the phospholipids (B1166683) or the aqueous environment. libretexts.org This amphipathic alpha-helix allows bavaricin MN to associate with and partition into the target cell membrane, a prerequisite for its subsequent disruptive actions. nih.gov

Membrane Potential Dissipation and Cell Energization

Once associated with the membrane, bavaricin MN disrupts the cell's energy-transducing processes by dissipating the electrochemical gradient across the membrane. nih.gov

Bavaricin MN causes a rapid, concentration-dependent depletion of the proton motive force (PMF) in energized Listeria monocytogenes cells. nih.gov The PMF is the electrochemical potential gradient of protons across the cytoplasmic membrane and is essential for vital cellular activities like ATP synthesis, solute transport, and motility. The dissipation of this gradient effectively de-energizes the cell. nih.gov Research has demonstrated that at a specific concentration, the PMF can be significantly reduced. nih.gov

Table 1: Effect of Bavaricin MN on Proton Motive Force (PMF) in L. monocytogenes

Bavaricin MN ConcentrationPMF Decrease
9.0 µg/ml85%

This table shows the significant reduction in the proton motive force (PMF) of energized Listeria monocytogenes cells when exposed to a 9.0 µg/ml concentration of bavaricin MN. nih.gov

The proton motive force is composed of two key components: the transmembrane electrical potential (delta psi or Δψ) and the transmembrane pH gradient (ZΔpH). nih.gov Bavaricin MN has been shown to deplete both of these components. nih.gov This comprehensive disruption ensures a complete collapse of the PMF. nih.gov Notably, this depletion effect does not appear to depend on a pre-existing threshold level of proton motive force to be initiated. nih.gov

Pore Formation Leading to Efflux of Intracellular Components

The dissipation of the PMF is a direct consequence of bavaricin MN forming pores or channels in the target membrane. These pores compromise the membrane's integrity as a selective barrier, leading to the leakage of essential molecules from the cell's interior. nih.gov

The pore-forming ability of bavaricin MN has been characterized using lipid vesicles derived from L. monocytogenes and loaded with carboxyfluorescein (CF), a fluorescent dye. nih.gov The bacteriocin (B1578144) induces a concentration-dependent leakage of CF from these vesicles, with an optimal activity observed at pH 6.0. nih.gov This efflux serves as a direct indicator of membrane permeabilization. nih.gov

Further studies revealed that the rate of this CF efflux is significantly influenced by the presence of a membrane potential. The leakage was more pronounced in vesicles where an electrical potential (Δψ) had been artificially generated. nih.gov

Table 2: Influence of Electrical Potential (Δψ) on Bavaricin MN-Induced Carboxyfluorescein (CF) Efflux

ConditionRate of CF Efflux
Lipid vesicles with generated Δψ63% greater than vesicles without Δψ
Lipid vesicles without ΔψBaseline

This table illustrates that the rate of carboxyfluorescein (CF) efflux induced by bavaricin MN from L. monocytogenes-derived lipid vesicles is significantly enhanced by the presence of an electrical potential (Δψ) across the vesicle membrane. nih.gov

Proposed Models for Membrane Permeabilization

The primary antimicrobial action of bavaricin-MN is the permeabilization of the cytoplasmic membrane of susceptible bacteria, leading to cell death. The proposed mechanism for this action involves the dissipation of the target cell's proton motive force (PMF), a critical energy reserve for bacteria. Bavaricin-MN achieves this by forming pores or channels in the cell membrane.

Research indicates that bavaricin-MN's C-terminal region likely forms an amphipathic α-helical structure, a common feature in bacteriocins that interact with biological membranes. asm.orgnih.gov This structure is crucial for inserting the peptide into the lipid bilayer of the target cell. The interaction is enhanced by the presence of a PMF, although not entirely dependent on it, classifying its action as "energy enhanced". asm.org

Once at the membrane, bavaricin-MN disrupts the membrane's integrity. This is evidenced by its ability to rapidly deplete both components of the PMF: the electrical potential (ΔΨ) and the transmembrane pH gradient (ZΔpH). asm.orgnih.gov Studies on energized cells of Listeria monocytogenes demonstrated that bavaricin-MN causes a concentration-dependent decrease in the total membrane potential. asm.orgnih.gov For instance, at a concentration of 3.0 mg/ml, bavaricin-MN completely dissipated the pH gradient. asm.org At a concentration of 9.0 µg/ml, the total membrane potential was observed to decrease by as much as 85%. nih.gov

Further evidence for membrane permeabilization comes from in-vitro studies using lipid vesicles derived from L. monocytogenes. Bavaricin-MN was shown to induce the leakage of carboxyfluorescein (CF), a fluorescent dye, from these vesicles in a concentration-dependent manner. asm.orgnih.gov The rate of this leakage was significantly increased (by 63%) in vesicles where an electrical potential had been established, further supporting the energy-enhanced model of its action. asm.orgnih.govnih.gov

While a definitive, universally accepted model like the "barrel-stave" or "carpet" mechanism has not been exclusively established for bavaricin-MN, the evidence strongly points to a pore-forming mechanism. nih.gov This general model suggests that the bacteriocin monomers, facilitated by the membrane potential, insert into the membrane and aggregate to form hydrophilic pores. These pores disrupt the membrane's function as a selective barrier, leading to the leakage of ions and small molecules, the collapse of the PMF, and ultimately, cell death. asm.orgnih.gov

Bactericidal versus Bacteriostatic Effects of Bavaricin-MN

Antimicrobial agents are typically categorized as either bactericidal, meaning they directly kill the bacteria, or bacteriostatic, meaning they inhibit bacterial growth and reproduction without killing them. droracle.ainih.gov Bavaricin-MN is characterized as having a bactericidal mode of action. tandfonline.comnih.gov

The bactericidal effect of bavaricin-MN is a direct consequence of its membrane permeabilization mechanism. By forming pores in the cell membrane and dissipating the proton motive force, the bacteriocin causes irreversible damage to the cell. asm.orgnih.gov This leads to a rapid cessation of essential cellular processes and ultimately results in cell lysis and death, rather than merely inhibiting growth. rsc.org

The distinction between bactericidal and bacteriostatic effects is determined in laboratory settings, often by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). nih.gov An agent is generally considered bactericidal if the MBC is not more than four times the MIC. drgermophile.com Research has consistently shown that bavaricin-MN, along with other bacteriocins like plantaricin BN and pediocin A, demonstrates this killing effect against sensitive pathogens such as Listeria monocytogenes. tandfonline.comnih.gov

Antimicrobial Spectrum and Efficacy Studies of Bacteriocin Bavaricin Mn

Efficacy Against Gram-Positive Bacteria, with Focus on Listeria monocytogenes

Bavaricin MN exhibits potent bactericidal activity against a range of Gram-positive bacteria, with its efficacy against the foodborne pathogen Listeria monocytogenes being extensively studied. nih.govtandfonline.com The primary mechanism of action is the disruption of the target cell's membrane potential. nih.govfao.org Research has shown that bavaricin MN rapidly depletes the proton motive force (PMF) in energized Listeria monocytogenes cells in a dose-dependent manner. nih.gov Specifically, at a concentration of 9.0 µg/ml, bavaricin MN was found to decrease the membrane potential by 85%. nih.govfao.org This depletion affects both the electrical potential (Δψ) and the transmembrane pH gradient (ZΔpH). nih.gov

The bactericidal effect is achieved through the formation of pores in the cytoplasmic membrane, leading to the leakage of essential ions and molecules, such as carboxyfluorescein, from lipid vesicles derived from L. monocytogenes. nih.govfao.org This membrane permeabilization ultimately results in cell death.

Studies in food systems have confirmed the anti-listerial efficacy of bavaricin MN. In a study using a beef model, the producing organism, Lactobacillus bavaricus MN, was shown to inhibit the growth of three strains of Listeria monocytogenes at refrigeration temperatures. nih.gov At 4°C, L. monocytogenes was either inhibited or killed, depending on the initial concentration of the producing bacteria. nih.gov At a higher temperature of 10°C, a reduction of at least 10-fold in the pathogen population was observed in most tested systems. nih.gov The inhibitory action was attributed to the production of the bacteriocin (B1578144) and not to the acidification of the environment. nih.gov

Target OrganismSystem/ConditionBavaricin MN Concentration / Inoculum LevelObserved EffectReference
Listeria monocytogenesEnergized Cells (in vitro)9.0 µg/ml85% decrease in membrane potential. nih.govfao.org
Listeria monocytogenesBeef Cubes at 4°CL. bavaricus MN at 103 - 105 CFU/gInhibition or killing of the pathogen. nih.gov
Listeria monocytogenesBeef Cubes in Gravy at 10°CL. bavaricus MN at 103 - 105 CFU/gAt least a 10-fold reduction in pathogen population. nih.gov

Inhibitory Activity Against Other Foodborne Pathogens (e.g., Clostridium botulinum)

In addition to its well-documented activity against Listeria, bavaricin MN has demonstrated inhibitory effects against other significant foodborne pathogens. Research has confirmed that bavaricin MN is inhibitory to Clostridium botulinum. tandfonline.com This activity is crucial, as C. botulinum is responsible for producing the potent neurotoxin that causes botulism. The bactericidal mode of action observed against Listeria is also characteristic of its effect on other susceptible Gram-positive bacteria. tandfonline.com

Characterization of Specific Indicator Strains for Bavaricin-MN Activity

To study the activity and mode of action of bacteriocins, specific sensitive bacterial strains, known as indicator strains, are used. For bavaricin MN, Listeria monocytogenes Scott A has been a key indicator strain in purification and mechanistic studies. nih.govfao.org This particular strain has been instrumental in characterizing the bacteriocin's ability to dissipate membrane potential and induce leakage from lipid vesicles. nih.gov The high sensitivity of L. monocytogenes Scott A to bavaricin MN makes it an effective tool for quantifying bacteriocin activity and elucidating its molecular interactions with the target cell membrane.

Analysis of Synergistic and Antagonistic Effects with Other Antimicrobial Compounds

The combination of antimicrobial agents can potentially lead to enhanced (synergistic) or reduced (antagonistic) effects. This is an area of significant interest for improving food safety and developing new therapeutic strategies. nih.govnih.gov

Combining bacteriocins with other types of antimicrobials, such as organic acids or antibiotics, is a strategy to enhance antimicrobial potency and potentially reduce the development of resistance. nih.govnih.gov The pore-forming action of bavaricin MN could potentially facilitate the entry of other antimicrobial compounds into the target cell, leading to a synergistic effect. Although specific research on bavaricin MN in such combinations is not extensively documented, studies with other class IIa bacteriocins have shown synergistic activity with compounds like vancomycin (B549263) and ciprofloxacin (B1669076) against pathogens. mdpi.com Such combinations can broaden the spectrum of activity and lower the required concentration of each agent, which is beneficial for both economic and safety reasons. nih.govnih.gov

Mechanisms of Microbial Resistance to Bavaricin-MN

The development of resistance to antimicrobials is a significant concern. For class IIa bacteriocins, including bavaricin MN, the primary mechanism of acquired resistance in Listeria monocytogenes involves the mannose phosphotransferase system (Man-PTS). nih.govasm.orgmicrobiologyresearch.org The Man-PTS, a membrane-bound protein complex responsible for sugar transport, serves as the receptor or docking site for class IIa bacteriocins. asm.orgmdpi.com

High-level resistance in L. monocytogenes is consistently associated with the loss or downregulation of Man-PTS expression. nih.govmicrobiologyresearch.org This can occur through several genetic mutations:

Mutations in the Man-PTS operon (mpt) : Changes in the genes encoding the Man-PTS proteins can prevent the formation of a functional receptor, thereby blocking bacteriocin binding. microbiologyresearch.org

Mutations in regulatory elements : The expression of the mpt operon is controlled by regulatory factors, such as the sigma factor σ⁵⁴ (encoded by the rpoN gene) and the transcriptional activator ManR. nih.govasm.org Mutations in these regulatory genes can lead to reduced or completely silenced expression of the Man-PTS, conferring a resistant phenotype. asm.orgmicrobiologyresearch.org

When bacteria become resistant through this mechanism, they are no longer susceptible to the membrane-permeabilizing action of the bacteriocin. microbiologyresearch.org This resistance mechanism appears to be the main strategy employed by L. monocytogenes to evade the action of class IIa bacteriocins. microbiologyresearch.org

Adaptive Resistance Mechanisms

The development of resistance to bavaricin-MN in susceptible bacteria is a multifaceted process involving adaptive changes that allow them to survive and proliferate in the presence of the bacteriocin. While specific studies on induced resistance to bavaricin-MN are limited, research on the broader class of IIa bacteriocins, to which bavaricin-MN is structurally and functionally related, provides significant insights into these adaptive strategies.

One of the primary adaptive responses observed in bacteria like Listeria monocytogenes upon exposure to class IIa bacteriocins is the alteration of the cell envelope. This can involve changes in the composition and charge of the cell membrane and cell wall. These modifications can hinder the initial binding of the positively charged bacteriocin to the negatively charged bacterial cell surface, thereby reducing its effectiveness.

Furthermore, target organisms can adapt by modifying their metabolic pathways. A notable example is the shift in sugar metabolism. The mannose phosphotransferase system (Man-PTS), a key player in mannose uptake, also serves as the receptor for many class IIa bacteriocins. Bacteria can adapt by downregulating the expression of the Man-PTS, which, while impairing their ability to efficiently utilize mannose, confers resistance to the bacteriocin. This metabolic trade-off is a classic example of adaptive resistance.

Another potential adaptive mechanism is the formation of biofilms. Bacteria embedded within a biofilm matrix are often more resistant to antimicrobial agents compared to their planktonic counterparts. The extracellular polymeric substances (EPS) of the biofilm can act as a physical barrier, preventing the bacteriocin from reaching the bacterial cells. While direct evidence for bavaricin-MN-induced biofilm formation as a primary resistance mechanism is yet to be firmly established, it remains a plausible adaptive strategy for bacterial survival.

Genetic Basis of Resistance in Target Organisms

The adaptive resistance mechanisms observed in target organisms are rooted in specific genetic alterations. The most well-documented genetic basis for resistance to class IIa bacteriocins, and by extension bavaricin-MN, involves mutations within the genes encoding the mannose phosphotransferase system (Man-PTS).

The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose. The membrane-associated components of this system, particularly the IIC and IID domains, are recognized as the primary receptors for class IIa bacteriocins. Mutations in the genes encoding these proteins can lead to a loss of function or altered structure of the receptor, preventing the bacteriocin from binding to the cell surface and exerting its antimicrobial effect.

Specifically, spontaneous mutations in the mpt operon, which encodes the components of the Man-PTS, have been identified as a major contributor to high-level resistance in Listeria monocytogenes. These mutations can range from single nucleotide polymorphisms (SNPs) to larger deletions, all resulting in a non-functional or absent receptor.

The regulation of the mpt operon is also a critical factor. Downregulation of the expression of Man-PTS genes is a common mechanism of resistance. This can be achieved through mutations in regulatory elements that control the transcription of the mpt operon. By reducing the number of receptor sites on the cell surface, the bacteria effectively decrease their susceptibility to the bacteriocin.

It is important to note that while the Man-PTS is the primary target for resistance development, other genetic factors may also play a role. However, the current body of research strongly indicates that modifications to this specific sugar transport system are the principal genetic determinant for resistance to bavaricin-MN and related class IIa bacteriocins in sensitive organisms like Listeria monocytogenes.

The following table summarizes the key genes and their functions related to resistance to class IIa bacteriocins:

Gene/OperonFunction of Encoded Protein(s)Role in Resistance to Class IIa Bacteriocins
mpt operon (mptA, mptC, mptD)Components of the mannose phosphotransferase system (Man-PTS)Mutations or downregulation lead to a non-functional or absent receptor, preventing bacteriocin binding and conferring resistance.
Regulatory genes of mpt operonControl the expression of the Man-PTSMutations can lead to decreased expression of the Man-PTS, resulting in fewer bacteriocin receptors and increased resistance.

Challenges and Future Research Directions in Bacteriocin Bavaricin Mn Research

Advancements in Cost-Effective Purification and Large-Scale Production

A significant hurdle in the commercial application of bavaricin-MN is the development of economically viable purification and large-scale production methods. The conventional laboratory-scale purification of bavaricin-MN from Lactobacillus sake culture supernatant has been shown to achieve a 135-fold purification with a final yield of only 11%, a process that is not scalable for industrial purposes. nih.govnih.gov The low yield and high cost associated with downstream processing are major bottlenecks for many bacteriocins, including bavaricin-MN. scispace.comnih.gov

Future advancements are anticipated in several areas to address these challenges. Optimization of fermentation conditions, including medium composition, temperature, and pH, is a primary strategy to enhance the production yield from the native bacterial strains. mdpi.com Moreover, the exploration of heterologous expression systems, where the genes responsible for bavaricin-MN production are inserted into a host organism capable of higher yields, presents a promising avenue. nih.gov Innovations in downstream processing are also critical. Techniques such as membrane separation and nanotechnology are being investigated as environmentally friendly and cost-effective methods for bacteriocin (B1578144) extraction and purification, moving away from more cumbersome traditional methods. nih.gov

Table 1: Comparison of Production & Purification Strategies

Strategy Description Potential Advantage for Bavaricin-MN
Fermentation Optimization Adjusting culture parameters (medium, pH, temperature) for the native producing strain. Increased yield from the natural source, potentially simpler regulatory approval.
Heterologous Expression Cloning bavaricin-MN genes into a high-yield host (e.g., E. coli, yeast). Significantly higher production volumes, decoupling production from the original, sometimes fastidious, organism.

| Advanced Purification | Employing methods like membrane filtration, expanded bed adsorption, or aqueous two-phase systems. | Reduced cost, higher purity, fewer processing steps, and improved scalability compared to multi-step chromatography. |

Elucidating the Specificity of Action and Underlying Factors

Bavaricin-MN is a class IIa bacteriocin, a group known for its potent activity against Listeria monocytogenes. oup.com Its mechanism involves the rapid, concentration-dependent depletion of the target cell's membrane potential (Δp). nih.gov Specifically, it dissipates both the electrical potential (delta psi) and the pH gradient (Z delta pH) components of the proton motive force. nih.gov This action is facilitated by the peptide's C-terminal region, which is predicted to form an amphipathic alpha-helical structure crucial for interacting with and inserting into the cell membrane. nih.gov

While the general mechanism is understood, future research aims to elucidate the precise factors governing its specificity. Bavaricin-MN shares C-terminal sequence similarities with other class IIa bacteriocins like divercin V41 and enterocin (B1671362) A, suggesting a common structural basis for their anti-Listeria activity. oup.com However, the exact molecular interactions with the target cell membrane and the potential role of specific docking molecules remain areas of active investigation. Furthermore, environmental conditions significantly influence its efficacy. For instance, bavaricin MN-induced leakage from lipid vesicles is optimal at a pH of 6.0. nih.gov A deeper understanding of how factors like pH, temperature, and salt concentration, as well as the composition of the food matrix, affect its structure and activity is essential for its effective application. frontiersin.org

Genetic Engineering and Protein Engineering for Enhanced Properties

To overcome the limitations of the native bavaricin-MN peptide, such as limited spectrum of activity or suboptimal stability, researchers are turning to genetic and protein engineering. mdpi.com These strategies aim to create novel variants of bavaricin-MN with enhanced properties. umn.eduumn.edu

Genetic Engineering: This approach focuses on modifying the producing organism or using synthetic biology to enhance production. mdpi.commdpi.com Techniques like CRISPR-Cas9 can be used to modify the regulatory pathways in Lactobacillus sake to boost bavaricin-MN synthesis. mdpi.com As previously mentioned, transferring the bavaricin-MN gene cluster to a more robust industrial host is another key strategy to improve yield and simplify production. plos.org

Protein Engineering: This involves making specific changes to the amino acid sequence of the bavaricin-MN peptide itself. Through rational design or directed evolution, it may be possible to:

Broaden the antimicrobial spectrum: By altering the regions responsible for target recognition.

Increase specific activity: By enhancing the peptide's ability to bind to and disrupt target membranes.

Improve stability: By making modifications that increase its resistance to pH changes, temperature fluctuations, or proteolytic degradation.

These engineering approaches hold the potential to tailor bavaricin-MN for specific applications, thereby increasing its value as a biopreservative or therapeutic agent. mdpi.com

Exploration of Novel Antimicrobial Applications beyond Food Preservation

While bavaricin-MN's primary application has been in food preservation, its potent antimicrobial properties suggest a much broader utility. researchgate.net The increasing problem of antibiotic resistance has spurred research into alternative antimicrobials, and bacteriocins are prime candidates. nih.gov

Future research is exploring the use of bavaricin-MN in clinical and biomedical settings. researchgate.net Potential applications include its use against clinically relevant pathogens, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another promising area is the development of antimicrobial surfaces and packaging for medical devices to prevent biofilm formation.

Furthermore, innovative delivery systems are being developed to enhance the efficacy of bacteriocins. researchgate.net Coupling bavaricin-MN with nanoparticles, such as silver or gold, can increase its stability and antimicrobial activity. nih.gov These nanoconjugates could be incorporated into food packaging films or used in therapeutic applications, such as targeted drug delivery for treating infections or even as anticancer agents. nih.govmdpi.com

Understanding the Ecological Role of Bavaricin-MN in Complex Microbial Communities

Bavaricin-MN, like other bacteriocins, plays a crucial ecological role by mediating microbial competition. mdpi.com Produced by Lactobacillus sake, it provides the organism with a competitive advantage by inhibiting the growth of closely related species and foodborne pathogens like Listeria, which may compete for the same nutrients and niche space. mdpi.com This antagonistic interaction is a key factor in structuring the microbial communities in environments like fermented foods.

Future research aims to understand this role in more complex ecosystems, such as the gut microbiome. The production of bacteriocins is one of many strategies bacteria employ for competitive exclusion. For instance, many lactobacilli can accumulate high intracellular concentrations of manganese, which helps them combat oxidative stress and provides an advantage in their niche. nih.govfrontiersin.org Investigating how bavaricin-MN production interacts with other metabolic and competitive factors, such as manganese homeostasis, will provide a more complete picture of its ecological significance. nih.gov Understanding how bavaricin-MN affects the balance of microbial populations is critical for predicting its impact when used as a food additive or therapeutic agent.

Development of Strategies to Mitigate Resistance Emergence

A significant long-term challenge for any antimicrobial agent is the potential for target microorganisms to develop resistance. Spontaneous resistance to bacteriocins like nisin has been observed, and it is crucial to develop strategies to mitigate this risk for bavaricin-MN. mdpi.com

One of the most promising approaches is the use of "hurdle technology," where bavaricin-MN is used in combination with other antimicrobial interventions. researchgate.net This could involve pairing it with other natural antimicrobials, or with physical preservation methods such as high-pressure processing or modified atmosphere packaging. By creating multiple stresses (hurdles), it becomes much more difficult for a pathogen to adapt and survive, thereby reducing the selective pressure for resistance to any single agent.

Other strategies focus on preventing the spread of resistant organisms through improved hygiene practices in food processing and healthcare settings. cdc.gov This includes effective cleaning protocols and minimizing cross-contamination. washu.edu The rational and targeted use of bavaricin-MN, rather than its widespread and indiscriminate application, will also be key to preserving its efficacy for the long term.

Q & A

Q. What experimental methodologies are recommended for isolating and purifying bacteriocin bavaricin-MN from bacterial cultures?

To isolate this compound, researchers should use ammonium sulfate precipitation or hydrophobic interaction chromatography for crude extraction, followed by gel filtration or reverse-phase HPLC for purification . Activity-guided fractionation (e.g., using agar diffusion assays against target pathogens like Listeria monocytogenes) ensures retention of antimicrobial efficacy during purification. For reproducibility, document solvent gradients, column specifications, and protein quantification methods (e.g., Bradford assay) in detail, as per guidelines for experimental transparency .

Q. How can researchers confirm the antimicrobial specificity of bavaricin-MN against Gram-positive pathogens?

Employ standardized agar well diffusion or broth microdilution assays with clinical isolates (e.g., Staphylococcus aureus, Enterococcus faecalis). Include controls for pH, temperature, and protease sensitivity (e.g., treat samples with proteinase K to confirm proteinaceous nature). Statistical validation via ANOVA is critical to compare inhibition zones or MIC values across replicates . For rigor, report confidence intervals (e.g., 95% or 99%) and address variability in pathogen susceptibility .

Q. What criteria should guide the selection of bacterial strains for bavaricin-MN susceptibility testing?

Prioritize strains with documented resistance to conventional antibiotics (e.g., methicillin-resistant S. aureus or vancomycin-resistant Enterococci) to evaluate bavaricin-MN’s therapeutic potential. Use type strains from repositories like ATCC for consistency. Include both planktonic and biofilm-associated phenotypes, as efficacy may differ under biofilm conditions .

Advanced Research Questions

Q. How can structural elucidation techniques clarify bavaricin-MN’s mechanism of action?

Combine circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical or β-sheet motifs) and nuclear magnetic resonance (NMR) for tertiary structure resolution . Molecular docking studies can predict interactions with bacterial cell membranes (e.g., lipid II binding). For functional validation, use fluorescence microscopy with membrane potential-sensitive dyes (e.g., DiSC3(5)) to visualize pore formation .

Q. What strategies address contradictions in bavaricin-MN’s reported stability under physiological conditions?

Conflicting data on pH or thermal stability may arise from variations in buffer systems (e.g., phosphate vs. citrate buffers) or assay endpoints. Conduct parallel experiments under simulated gastrointestinal conditions (pH 2–7, 37°C) with proteolytic enzymes (pepsin, trypsin). Use mass spectrometry (MALDI-TOF) to detect degradation products and correlate stability with structural motifs . Transparent reporting of buffer compositions and incubation times is essential .

Q. How can genomic and proteomic approaches identify bavaricin-MN’s biosynthetic gene cluster?

Perform whole-genome sequencing of the producer strain (e.g., Lactobacillus spp.) and annotate bacteriocin-associated genes (e.g., precursor peptides, immunity proteins, transporter systems). Use BLASTp to compare with known bacteriocin sequences (e.g., nisin, pediocin). For proteomic validation, apply LC-MS/MS to confirm post-translational modifications (e.g., disulfide bridges) critical for activity .

Q. What experimental designs mitigate challenges in studying resistance development to bavaricin-MN?

Serial passage assays under sub-inhibitory concentrations can model resistance evolution. Monitor MIC shifts over 20–30 generations and perform whole-genome sequencing of resistant mutants to identify SNPs or gene amplifications. Compare transcriptomic profiles (RNA-seq) to pinpoint upregulated stress-response pathways (e.g., cell wall remodeling or efflux pumps) .

Methodological Considerations for Data Interpretation

  • Statistical Validation : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions and report effect sizes alongside p-values .
  • Reproducibility : Adhere to MIAMI (Minimum Information About Microbial Inactivation) guidelines for bacteriocin studies, detailing strain sources, growth media, and assay conditions .
  • Contradictory Results : Cross-validate findings using orthogonal methods (e.g., corroborate MIC data with time-kill curves) and consult multi-disciplinary experts to identify confounding variables .

Key Data from Literature

Parameter Reported Values Methodology Reference
Molecular Weight3.5–4.2 kDaMALDI-TOF MS
pH Stability Range2.0–8.0 (retains >80% activity)Agar well diffusion, 24h incubation
MIC against L. monocytogenes0.5–2.0 µg/mLBroth microdilution, 18h incubation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.